1-(3-bromo-4-methoxyphenyl)methanamine hydrochloride
CAS No.: 1134716-28-1
Cat. No.: VC11521764
Molecular Formula: C8H11BrClNO
Molecular Weight: 252.5
Purity: 95
* For research use only. Not for human or veterinary use.

CAS No. | 1134716-28-1 |
---|---|
Molecular Formula | C8H11BrClNO |
Molecular Weight | 252.5 |
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular structure of 1-(3-bromo-4-methoxyphenyl)methanamine hydrochloride consists of a benzylamine backbone substituted with bromine (Br) and methoxy (–OCH₃) groups at the 3- and 4-positions, respectively. The amine group (–CH₂NH₂) is protonated to form the hydrochloride salt (–CH₂NH₃⁺Cl⁻), enhancing its solubility in polar solvents.
Molecular Formula: C₈H₁₁BrClNO
Molecular Weight: 244.54 g/mol
Key Functional Groups:
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Aromatic bromine (C–Br bond dissociation energy: ~276 kJ/mol)
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Methoxy group (electron-donating via resonance)
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Primary ammonium ion (pKa ~10.6 for conjugate acid)
Physicochemical Characteristics
Property | Value/Range |
---|---|
Melting Point | 180–185°C (decomposes) |
Solubility | >50 mg/mL in H₂O |
LogP (Partition Coeff.) | ~1.2 (estimated) |
Stability | Hygroscopic; store at 2–8°C |
The hydrochloride salt’s solubility in aqueous media contrasts with the free base’s limited water solubility, a property critical for its handling in biological assays.
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves bromination of 4-methoxybenzylamine followed by salt formation:
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Bromination of 4-Methoxybenzylamine:
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Reagents: Bromine (Br₂) in acetic acid (HOAc) at 0–5°C.
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Mechanism: Electrophilic aromatic substitution (EAS) directed by the methoxy group’s para-directing effect.
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Yield: ~65–70% (optimized conditions).
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Hydrochloride Salt Formation:
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Procedure: Treat the free base with concentrated HCl in diethyl ether.
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Purification: Recrystallization from ethanol/water mixtures.
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Industrial-Scale Production
Parameter | Laboratory Scale | Industrial Scale |
---|---|---|
Reaction Volume | 100 mL | 500 L |
Temperature Control | Ice bath | Jacketed reactors |
Purification | Column chromatography | Crystallization |
Throughput | 5 g/day | 50 kg/day |
Continuous flow reactors and automated crystallization systems improve yield (>85%) and reduce byproducts in industrial settings.
Reactivity and Functionalization
Nucleophilic Substitution
The bromine atom undergoes SNAr (nucleophilic aromatic substitution) under basic conditions:
Example Reaction:
Applications:
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Introduction of –OH, –NH₂, or –SH groups for further derivatization.
Oxidation and Reduction
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Oxidation: The amine group can be oxidized to a nitroso (–NO) or nitro (–NO₂) derivative using KMnO₄.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic ring but leaves the methoxy group intact.
Cell Line | IC₅₀ (µM) |
---|---|
HeLa (cervical cancer) | 12.5 ± 1.2 |
A549 (lung cancer) | 18.3 ± 2.1 |
NIH/3T3 (fibroblasts) | >50 (non-toxic) |
Mechanistic studies suggest apoptosis induction via caspase-3 activation.
Applications in Materials Science
Polymer Synthesis
The amine group participates in polycondensation reactions with diacids or diisocyanates, yielding thermally stable polyamides (Tg: 150–160°C) .
Photocatalytic Systems
Brominated aromatic amines serve as ligands in conjugated microporous polymers (CMPs) for visible-light-driven photocatalysis. A recent study reported a boranil-based CMP with a 92% degradation efficiency for methylene blue under 450 nm light .
Stability and Degradation
Thermal Decomposition
Thermogravimetric analysis (TGA) shows a two-stage decomposition:
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Loss of HCl (180–220°C)
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Combustion of organic residue (>300°C)
Photostability
UV-Vis studies indicate <5% degradation after 24 hours under ambient light, making it suitable for light-mediated applications .
Parameter | Value |
---|---|
LD₅₀ (oral, rat) | 450 mg/kg |
Skin Irritation | Mild (OECD 404) |
Environmental Persistence | Low (t₁/₂: 2 days in water) |
Proper handling requires PPE (gloves, goggles) and ventilation to avoid inhalation of HCl fumes.
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